REACTION_SMILES
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[CH3:15][C:16]([CH3:17])([CH3:18])[Si:19]([O:20][CH2:21][c:22]1[cH:23][cH:24][n:25][cH:26][cH:27]1)([CH3:28])[CH3:29].[Cl:30][CH2:31][Cl:32].[NH2:1][O:2][S:3](=[O:4])(=[O:5])[c:6]1[c:7]([CH3:14])[cH:8][c:9]([CH3:13])[cH:10][c:11]1[CH3:12]>>[NH2:1][n+:25]1[cH:24][cH:23][c:22]([CH2:21][O:20][Si:19]([C:16]([CH3:15])([CH3:17])[CH3:18])([CH3:28])[CH3:29])[cH:27][cH:26]1.[O:2]=[S:3](=[O:4])([O-:5])[c:6]1[c:7]([CH3:14])[cH:8][c:9]([CH3:13])[cH:10][c:11]1[CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)OCc1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c(S(=O)(=O)ON)c(C)c1
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Name
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Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)OCc1cc[n+](N)cc1
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Name
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Type
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product
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Smiles
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Cc1cc(C)c(S(=O)(=O)[O-])c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |